Physicochemical Properties: LogP and Density vs. Pregabalin
2-(Aminomethyl)-4-methylpentanoic acid (CAS 100869-07-6) exhibits markedly different physicochemical properties compared to its positional isomer pregabalin (CAS 148553-50-8). The target compound has a predicted logP of −1.8 (octanol-water partition coefficient), while pregabalin has a logP of +1.78 [1]. This represents a ΔLogP of 3.58 units, corresponding to a theoretical ~3,800-fold difference in lipophilicity. Density also differs: 1.014 g/cm³ (predicted) for the target vs. 0.997 g/cm³ for pregabalin [1]. These quantitative differences are directly relevant for chromatographic retention time prediction, solid-phase extraction method development, and passive membrane permeability estimation in drug discovery workflows.
| Evidence Dimension | Physicochemical properties (LogP and density) compared between positional isomers |
|---|---|
| Target Compound Data | LogP = −1.8; Density = 1.014±0.06 g/cm³; Boiling Point = 249.1±23.0 °C (predicted) [1] |
| Comparator Or Baseline | Pregabalin: LogP = +1.78; Density = 0.997±0.06 g/cm³; Boiling Point = 274.0±23.0 °C (predicted) |
| Quantified Difference | ΔLogP = 3.58 units (theoretical lipophilicity difference ~3,800-fold); ΔDensity = +0.017 g/cm³; ΔBoiling Point = −24.9 °C |
| Conditions | Predicted physicochemical parameters from MolAid database and ChemicalBook; experimental verification recommended |
Why This Matters
The >3,000-fold difference in predicted lipophilicity means this compound cannot simply replace pregabalin in assays or formulations expecting similar passive membrane permeability, chromatographic behavior, or protein binding.
- [1] MolAid. 2-(氨基甲基)-4-甲基戊酸 | 100869-07-6. Calculated properties: LogP = −1.8, Density = 1.014±0.06 g/cm³, Boiling Point = 249.1±23.0 °C (Predicted). Accessed 2026. View Source
